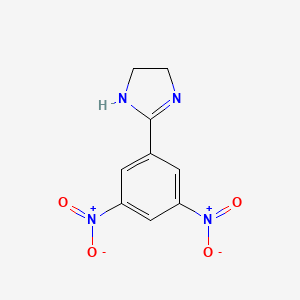
2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole is an organic compound characterized by the presence of a dinitrophenyl group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,5-dinitrobenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as dyes or sensors.
Mechanism of Action
The mechanism of action of 2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
3,5-dinitrobenzoyl chloride: Used in the synthesis of various organic compounds.
2,4-dinitrophenol: Known for its use as a pesticide and in weight loss research.
Uniqueness
2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole is unique due to the combination of the dinitrophenyl group and the dihydroimidazole ring, which imparts specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H8N4O4/c14-12(15)7-3-6(9-10-1-2-11-9)4-8(5-7)13(16)17/h3-5H,1-2H2,(H,10,11) |
InChI Key |
QKCBYMGVNLQDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


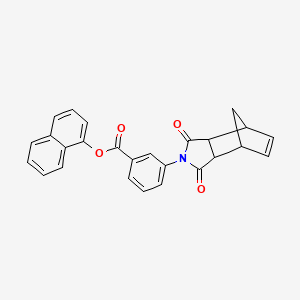
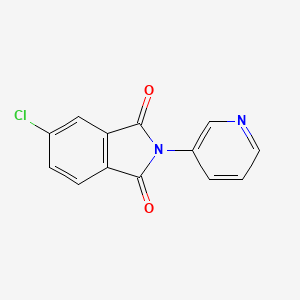
![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
![3,4-Bis[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B15150551.png)

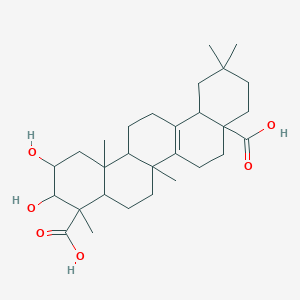
![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)
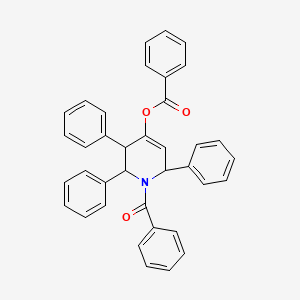
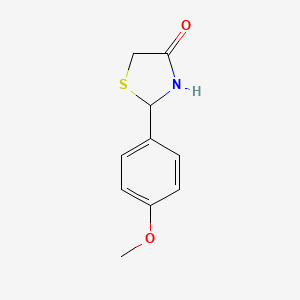
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
